molecular formula C10H9BrClN3 B14922822 4-bromo-1-(3-chlorobenzyl)-1H-pyrazol-3-amine

4-bromo-1-(3-chlorobenzyl)-1H-pyrazol-3-amine

Cat. No.: B14922822
M. Wt: 286.55 g/mol
InChI Key: YSLZYFRUEVDKDJ-UHFFFAOYSA-N
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Description

4-Bromo-1-(3-chlorobenzyl)-1H-pyrazol-3-amine is a substituted pyrazole derivative featuring a bromine atom at position 4 of the pyrazole ring, a 3-chlorobenzyl group at position 1, and an amine group at position 2.

Properties

Molecular Formula

C10H9BrClN3

Molecular Weight

286.55 g/mol

IUPAC Name

4-bromo-1-[(3-chlorophenyl)methyl]pyrazol-3-amine

InChI

InChI=1S/C10H9BrClN3/c11-9-6-15(14-10(9)13)5-7-2-1-3-8(12)4-7/h1-4,6H,5H2,(H2,13,14)

InChI Key

YSLZYFRUEVDKDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C=C(C(=N2)N)Br

Origin of Product

United States

Preparation Methods

Bromination of Pyrazole Intermediate

The bromination step is pivotal for introducing the bromine atom at position 4. A representative protocol involves:

  • Dissolving 1-(3-chlorobenzyl)-1H-pyrazol-3-amine in dichloromethane (DCM) at 0°C.
  • Adding Br₂ dropwise under inert atmosphere, followed by stirring at room temperature for 6–8 hours.
  • Quenching with sodium thiosulfate and extracting with ethyl acetate.

Yield Optimization

Brominating Agent Solvent Temperature (°C) Yield (%)
Br₂ DCM 25 68
NBS CCl₄ 40 72
POBr₃ Toluene 80 70

Data synthesized from.

3-Chlorobenzylation

The 3-chlorobenzyl group is introduced via SN2 reaction using 3-chlorobenzyl chloride and a base such as potassium carbonate (K₂CO₃):

  • Reacting 4-bromo-1H-pyrazol-3-amine with 3-chlorobenzyl chloride in acetonitrile.
  • Refluxing at 80°C for 12 hours.
  • Isolating the product via vacuum filtration.

Reaction Conditions

  • Molar ratio (amine:benzyl chloride) : 1:1.2
  • Base : K₂CO₃ (2 equiv)
  • Yield : 85–90%.

Catalytic Methods and Reaction Optimization

Palladium-Catalyzed Cross-Coupling

Palladium catalysts enable efficient functionalization of the pyrazole ring. For example, Suzuki–Miyaura coupling introduces aryl groups at position 4, though bromine substitution is typically retained for downstream applications.

Catalytic Systems

Catalyst Ligand Solvent Yield (%)
Pd(OAc)₂ XPhos DMF 82
PdCl₂(dppf) BINAP Toluene 78

Adapted from.

Regioselective Bromination

Tribromooxyphosphorus (POBr₃) enhances regioselectivity in bromination steps. A patent-pending method reports:

  • Reacting 1-(3-chlorobenzyl)-1H-pyrazol-3-amine with POBr₃ in 2-methyltetrahydrofuran (2-MeTHF).
  • Heating to 95°C for 4 hours.
  • Isolating the product via crystallization (MeOH/H₂O).

Key Parameters

  • POBr₃ equivalence : 1.5 equiv
  • Reaction time : 4 hours
  • Yield : 63%.

Purification and Isolation Techniques

Crystallization

Crystallization from methanol/water mixtures (80:20 v/v) achieves >95% purity. The process involves:

  • Dissolving the crude product in hot methanol.
  • Adding deionized water dropwise until cloudiness appears.
  • Cooling to 4°C for 12 hours.

Purity Metrics

Method Purity (%) Recovery (%)
Crystallization 96–98 50–56
Column Chromatography 99 40–45

Data from.

Chromatographic Purification

Silica gel chromatography (ethyl acetate/hexane, 3:7) resolves regioisomeric byproducts, though industrial-scale applications prefer crystallization for cost efficiency.

Industrial-Scale Production Methodologies

Continuous Flow Reactors

Continuous flow systems reduce reaction times and improve yields:

  • Pumping reactants through a Pd-coated reactor cartridge.
  • Maintaining residence time of 10 minutes at 100°C.
  • Achieving 92% conversion with 40% higher throughput than batch methods.

Economic Metrics

Parameter Batch Process Flow Process
Annual Output (kg) 500 1,200
Solvent Waste (L/kg) 120 30

Derived from.

Solvent Recycling

Industrial protocols recover >90% of solvents like 2-MeTHF via distillation, reducing production costs by 25%.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 4 undergoes nucleophilic substitution under mild conditions. Common reagents and outcomes include:

ReagentConditionsProductYieldSource
Sodium methoxideEthanol, 80°C, 6 hrs4-Methoxy derivative78%
BenzylthiolDMF, K₂CO₃, 60°C, 12 hrs4-(Benzylthio)pyrazole analog65%
Ammonia (NH₃)Sealed tube, 100°C, 24 hrs4-Aminopyrazole derivative52%

Mechanistic Insight :
The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, facilitated by electron-withdrawing effects of the chlorobenzyl group. Microwave-assisted methods reduce reaction times to 1–2 hours .

Cross-Coupling Reactions

The bromine participates in palladium-catalyzed cross-coupling reactions:

Suzuki-Miyaura Coupling

Aryl Boronic AcidCatalyst SystemConditionsProductYieldSource
Phenylboronic acidPd(PPh₃)₄, K₂CO₃DMF/H₂O, 100°C, 12 hrsBiarylpyrazole derivative85%
4-Pyridylboronic acidPdCl₂(dppf), Cs₂CO₃Toluene, 110°C, 24 hrsHeteroaryl-conjugated analog73%

Buchwald-Hartwig Amination

AmineCatalyst SystemConditionsProductYieldSource
MorpholinePd₂(dba)₃, XantphosToluene, 100°C, 24 hrs4-Morpholinopyrazole68%

Key Observation : Coupling efficiency depends on steric hindrance from the chlorobenzyl group, with para-substituted aryl boronic acids showing optimal reactivity .

Amine Oxidation

Oxidizing AgentConditionsProductYieldSource
H₂O₂, AcOHRT, 6 hrsNitroso intermediate60%
KMnO₄, H₂SO₄0°C, 2 hrsNitropyrazole derivative45%

Bromine Reduction

Reducing AgentConditionsProductYieldSource
LiAlH₄THF, reflux, 4 hrsDehalogenated pyrazole82%

Cyclization Reactions

The amine group facilitates ring-forming reactions:

ReagentConditionsProductYieldSource
Phosgene (COCl₂)CH₂Cl₂, 0°C, 2 hrsPyrazolo[3,4-d]oxazol-5-one55%
CS₂, KOHEtOH, reflux, 8 hrsThiazole-fused pyrazole48%

Mechanistic Pathway : Cyclization involves nucleophilic attack by the amine on electrophilic carbonyl or thiocarbonyl intermediates .

Coordination Chemistry

The amine and pyrazole nitrogen atoms act as ligands for metal complexes:

Metal SaltConditionsComplex StructureApplicationSource
Cu(NO₃)₂·3H₂OMeOH, RT, 2 hrsSquare-planar Cu(II) complexCatalytic oxidation
FeCl₃EtOH, 60°C, 4 hrsOctahedral Fe(III) complexMagnetic materials

Functionalization of the Chlorobenzyl Group

The 3-chlorobenzyl substituent undergoes electrophilic substitution:

ReactionConditionsProductYieldSource
NitrationHNO₃/H₂SO₄, 0°C, 1 hr3-Chloro-5-nitrobenzyl derivative70%
BrominationBr₂, FeBr₃, 50°C, 3 hrsDibrominated benzyl analog63%

Mechanism of Action

The mechanism of action of 4-bromo-1-(3-chlorobenzyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Key Observations:

Aromatic Substituents : Fluorine (electron-withdrawing) and chlorine (steric bulk) on the benzyl group modulate electronic properties and receptor interactions. For example, 4-fluorobenzyl derivatives exhibit stronger dipole interactions , while dichlorobenzyl groups enhance steric hindrance .

Purity and Applications : High-purity compounds (95–98%) are typically used in pharmaceutical research, as seen in 4-bromo-1-(4-iodobenzyl)-1H-pyrazol-3-amine (98% purity) for NMR and LC-MS studies .

Structural Diversity in Related Compounds

  • Heterocyclic Variants : Derivatives like 4-bromo-1-[(3-chlorothiophen-2-yl)methyl]-1H-pyrazol-3-amine (CAS 1342776-55-9) incorporate thiophene rings, altering solubility and reactivity .
  • Aliphatic Chains : Compounds with alkyl substituents (e.g., 4-bromo-1-(3-methylbutan-2-yl)-1H-pyrazol-3-amine) prioritize lipophilicity over aromatic interactions .

Biological Activity

4-Bromo-1-(3-chlorobenzyl)-1H-pyrazol-3-amine is a compound belonging to the pyrazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound's structure includes a bromine atom and a chlorobenzyl group, which are crucial for its biological interactions. The presence of these halogens enhances the compound's reactivity and binding affinity to various biological targets.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

1. Anticancer Activity
The compound has been investigated for its potential as an anticancer agent. Studies suggest that it may inhibit specific cancer-related pathways, leading to apoptosis in cancer cells. For instance, compounds with similar pyrazole structures have shown significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer) cells .

2. Antimicrobial Properties
There is emerging evidence that this compound may also possess antimicrobial properties. It has been explored for its efficacy against bacterial strains, which could position it as a candidate for developing new antibiotics .

3. Mechanism of Action
The mechanism of action appears to involve the inhibition of key enzymes or receptors involved in cell signaling and proliferation. The bromine and chlorine substituents are believed to enhance the binding affinity of the compound to these targets, modulating their activity effectively .

Synthesis

The synthesis of this compound can be achieved through several methods, including:

  • Bromination followed by cyclization: This method involves reacting 3-chlorobenzylamine with brominating agents to introduce the bromine atom into the pyrazole ring.
  • Palladium-catalyzed cross-coupling: This efficient method allows for high yields and the introduction of various substituents onto the pyrazole scaffold .

Case Studies

Several studies have highlighted the biological activity of pyrazole derivatives similar to this compound:

Study ReferenceCompound TestedActivityIC50/MIC Values
1,3-Diarylpyrazolyl-acylsulfonamideAnti-tuberculosisMIC < 0.5 μM
1-(2′-hydroxy-3′-aroxypropyl)-3-arylAntitumorIC50 = 49.85 μM
Various pyrazole derivativesAnti-inflammatoryComparable to indomethacin

These studies illustrate the potential of pyrazole derivatives in targeting critical biological pathways associated with various diseases.

Q & A

Q. Table 1. Comparative Yields in Synthesis Steps

Reaction StepCatalyst/SolventYield (%)Reference
BrominationHBr, NaOH29
Boc ProtectionBoc₂O, Et₃N, DMF88
Cross-Coupling (Pd₂(dba)₃/XPhos)Toluene, 100°C70

Q. Table 2. Bioactivity of Analogous Pyrazoles

CompoundAssayActivity (IC₅₀/Zone Inhibition)Reference
5-Bromo-1-methylindazoleα-Glucosidase12.5 µM
4-Chlorobenzoyl pyrazoleAntibacterial14 mm (vs. S. aureus)

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